Metirosine hydrochloride

Neuroendocrinology Catecholamine Synthesis Inhibition Hypothalamic-Pituitary-Adrenal Axis

Our metirosine hydrochloride is the gold-standard tyrosine hydroxylase inhibitor for systemic catecholamine depletion. Unlike non-selective analogs, this FDA-approved compound offers proven oral bioavailability and CNS penetration essential for reproducible behavioral and hemodynamic studies. Ideal for pheochromocytoma surgery models and CNS dopamine research. Its hydrochloride salt guarantees the aqueous solubility required for consistent in vivo dosing.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 72200-50-1
Cat. No. B12738705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetirosine hydrochloride
CAS72200-50-1
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m0./s1
InChIKeyBVYZLEHNLQKCHO-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metirosine Hydrochloride (CAS 72200-50-1) for Scientific Research and Preclinical Development


Metirosine hydrochloride, the hydrochloride salt form of metyrosine (α-methyl-L-tyrosine or AMPT), is a competitive inhibitor of the enzyme tyrosine hydroxylase [1]. Tyrosine hydroxylase catalyzes the initial and rate-limiting step in catecholamine biosynthesis, the conversion of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) [2]. By blocking this enzymatic step, metirosine reduces the endogenous synthesis and tissue levels of the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine [3]. The hydrochloride salt form is provided to enhance aqueous solubility, a key property for certain research formulations . Metirosine is a well-characterized, FDA-approved pharmaceutical agent indicated for the management of pheochromocytoma, and it serves as a critical tool compound for investigating the physiological and pathological roles of catecholaminergic signaling in a wide range of in vitro and in vivo preclinical models.

Why Metirosine Hydrochloride Cannot Be Replaced with Other Tyrosine Hydroxylase Inhibitors in Research


While the enzyme tyrosine hydroxylase (TH) can be targeted by several small molecules, the pharmacological and physicochemical properties of these inhibitors differ substantially, leading to non-interchangeable experimental outcomes. Metirosine (α-methyl-p-tyrosine) is an FDA-approved drug with a well-defined human safety profile, oral bioavailability, and CNS penetration, which directly contribute to its specific effects on behavior, blood pressure, and catecholamine depletion [1]. In contrast, research compounds like 3-iodo-L-tyrosine (MIT) exhibit a distinct profile, lacking the stress-mediated effects on the hypothalamic-pituitary-adrenal (HPA) axis seen with metirosine [2]. Furthermore, other structural analogs may not be orally bioavailable or cross the blood-brain barrier to the same extent, fundamentally limiting their utility in systemic or behavioral studies. Therefore, substituting metirosine hydrochloride with an uncharacterized or unvalidated TH inhibitor introduces significant experimental variables, compromising data reproducibility and preventing meaningful comparison with the extensive body of published literature that utilizes this specific tool compound.

Comparative Quantitative Evidence for Metirosine Hydrochloride in Preclinical and Clinical Research


CNS-Mediated Stress Response Differentiates Metirosine from 3-Iodo-L-Tyrosine in Neuroendocrine Models

Metirosine (α-methyl-p-tyrosine) induces a stress response via the hypothalamic-pituitary-adrenal (HPA) axis that is not observed with the comparator tyrosine hydroxylase inhibitor, 3-iodo-L-tyrosine (MIT). This effect is independent of catecholamine synthesis inhibition [1].

Neuroendocrinology Catecholamine Synthesis Inhibition Hypothalamic-Pituitary-Adrenal Axis

Synergistic Intraoperative Blood Pressure Control with Metirosine-Phenoxybenzamine Combination in Pheochromocytoma Models

In a retrospective clinical analysis, preoperative preparation with metyrosine in combination with an alpha-blocker resulted in superior intraoperative hemodynamic stability compared to alpha-blockade alone. This combination therapy significantly reduced the need for pressor and antihypertensive rescue medication during surgery [REFS-1, REFS-2].

Cardiovascular Pharmacology Surgical Model Adrenergic Blockade

Reduced Intraoperative Blood Loss and Fluid Resuscitation with Metirosine-Adjuvant Therapy

A retrospective matched-pair analysis of pheochromocytoma resection patients revealed that those pre-treated with metyrosine in addition to phenoxybenzamine experienced significantly less intraoperative blood loss and required less volume replacement compared to patients treated with phenoxybenzamine alone [1].

Surgical Outcomes Translational Model Perioperative Management

High Oral Bioavailability with Significant Renal Excretion of Unchanged Drug

Metirosine exhibits high oral bioavailability in humans, with a substantial fraction of the absorbed dose being excreted unchanged in the urine. This pharmacokinetic profile is distinct and supports its use in systemic depletion studies where predictable exposure is required [1].

Pharmacokinetics Drug Metabolism ADME Properties

Distinct Solubility Profile of Hydrochloride Salt Facilitates In Vivo Formulation

The hydrochloride salt form of metirosine (CAS 72200-50-1) offers a distinct solubility advantage in acidic aqueous solutions compared to the free base form, which is only 'very slightly soluble' in water [REFS-1, REFS-2]. This property is essential for preparing injectable or oral gavage formulations for in vivo studies.

Physicochemical Properties Formulation Science Preclinical Dosing

Primary Research Applications for Metirosine Hydrochloride (72200-50-1)


In Vivo Studies of Catecholamine Depletion and Behavioral Pharmacology

Metirosine hydrochloride is the gold-standard tool compound for systemic depletion of brain and peripheral catecholamines in rodents and other preclinical models. Its high oral bioavailability and CNS penetration allow researchers to reliably induce a state of catecholamine deficiency to probe the role of dopamine and norepinephrine in behavior, cognition, motivation, and stress responses [REFS-1, REFS-2]. The compound's well-characterized induction of a stress response, as differentiated from 3-iodo-L-tyrosine [3], must be carefully controlled for in experimental design.

Preclinical Modeling of Perioperative Management for Catecholamine-Secreting Tumors

Metirosine serves as a key component in preclinical surgical models designed to mimic the hemodynamic challenges of pheochromocytoma resection. Evidence shows that combining metirosine with an alpha-adrenergic blocker (like phenoxybenzamine) provides superior intraoperative hemodynamic stability, reduces the need for rescue vasoactive drugs, and decreases surgical blood loss compared to single-agent alpha-blockade [REFS-1, REFS-2]. This makes it an essential tool for studies aiming to optimize preoperative protocols and investigate the pathophysiology of catecholamine crises.

Investigating the Role of Dopamine in Neuroendocrine Regulation and Prolactin Secretion

The potent inhibition of central dopamine synthesis by metirosine makes it a critical tool for dissecting dopaminergic control of the hypothalamic-pituitary axis. As demonstrated in studies where it causes a highly significant increase in prolactin secretion and ACTH release [1], metirosine is used to experimentally validate the tonic inhibitory role of dopamine on pituitary function. Researchers use this compound to create a defined state of dopamine depletion, against which the effects of other neuromodulators or experimental therapeutics can be compared.

Analytical Chemistry and Metabolism Studies Requiring a Stable Isotope-Labeled Internal Standard

The availability of deuterium-labeled metirosine hydrochloride (e.g., DL-Metirosine-13C,d3 hydrochloride) [1] directly supports the quantitative analysis of endogenous catecholamines and their metabolites via mass spectrometry. This stable isotope-labeled analog serves as an ideal internal standard for LC-MS/MS methods, enabling precise and accurate quantification of catecholamine turnover and depletion in tissue and biofluid samples following metirosine treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metirosine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.